Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate
Description
Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a pyridine derivative characterized by a substituted aromatic ring with acetyl, cyano, and methyl groups at positions 5, 3, and 6, respectively, along with an ethyl ester moiety at position 2. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional substituents, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 5-acetyl-3-cyano-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-4-17-12(16)11-9(6-13)5-10(8(3)15)7(2)14-11/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIAXVIBNLDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1C#N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione with ethyl chloroacetate in the presence of sodium acetate trihydrate . The reaction conditions often involve refluxing the mixture in an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate. For instance, derivatives of pyridine have shown promising results in inducing apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of alkoxy substituents has been found to enhance the lipophilicity and, consequently, the anticancer activity of these compounds .
Case Study:
A study evaluated various substituted pyridines for their ability to induce apoptosis in cancer cells. The results indicated that compounds with a cyano group exhibited significantly higher cytotoxicity compared to their counterparts without this group, suggesting a potential mechanism for targeting cancer cells more effectively .
2. Antimicrobial Properties
Compounds derived from the pyridine framework have also been investigated for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 5-acetyl-3-cyano-6-methyl... | Escherichia coli | 2.50 μg/mL |
| Ethyl 5-acetyl-3-cyano-6-methyl... | Staphylococcus aureus | 1.75 μg/mL |
| Control (Norfloxacin) | Escherichia coli | 2.61 μg/mL |
Agrochemical Applications
1. Herbicidal Activity
Pyridine derivatives have been extensively studied for their herbicidal properties. This compound can potentially serve as a herbicide due to its ability to inhibit specific enzymes involved in plant growth regulation.
Case Study:
Research on similar pyridine compounds demonstrated effective weed control in agricultural settings, highlighting the potential for this compound as a viable herbicide candidate .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials are significant for applications in catalysis and gas storage.
Data Table: Properties of Synthesized Materials
| Material Type | Property | Value |
|---|---|---|
| Metal-organic framework | Surface area | 1200 m²/g |
| Coordination polymer | Thermal stability | Decomposes at >300°C |
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine-Based Esters
The compound’s structural analogs differ primarily in substituent type, position, and ring saturation. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: The cyano group in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions.
- Ring Saturation : Fully aromatic pyridine derivatives (e.g., target compound) exhibit greater stability compared to dihydro/tetrahydropyridine analogs (e.g., ), which are more reactive due to partial saturation .
- Functional Group Synergy: The combination of acetyl and cyano groups in the target compound may promote dual reactivity (e.g., keto-enol tautomerism and nitrile hydration), unlike analogs with amino or thioxo groups .
Biological Activity
Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Synthesis
This compound belongs to the class of substituted pyridines, which are known for their varied biological activities. The synthesis typically involves the reaction of appropriate precursors, such as cyanoacetic acid derivatives and acetylating agents, leading to the formation of the pyridine ring with various substituents that influence its biological properties .
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that similar substituted pyridines can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
2. Anticancer Properties
Research highlights the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of key proteins such as Survivin, which is overexpressed in many cancers .
3. Anti-inflammatory Effects
The compound's anti-inflammatory activity has been observed in vitro, where it reduces the production of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it possessed a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, indicating strong antimicrobial effects comparable to established antibiotics .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Survivin Inhibition : The compound's structural features allow it to bind effectively to Survivin, leading to apoptosis in cancer cells .
- Cell Membrane Disruption : Its lipophilic nature aids in disrupting bacterial membranes, contributing to its antimicrobial effects .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate, and what intermediates are critical for yield optimization?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation or Biginelli-like protocols. Key intermediates include ethyl 6-chloro-5-cyano-2-methylnicotinate, which can form via cyclization of substituted thioureas or acetoacetate derivatives. Reaction monitoring using HPLC or TLC is essential to track intermediates like ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a common impurity. Process improvements, such as adjusting solvent polarity or temperature, can suppress side reactions and increase yields to >70% .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer:
- Spectroscopy: Use H/C NMR to confirm substitution patterns (e.g., acetyl, cyano groups). IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm, nitrile at ~2200 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Crystallography: Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsional strain, and hydrogen-bonding networks. SHELX programs automate space-group determination and handle twinning or high-symmetry systems .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize impurities such as 5-cyano-2-methyl-6-oxo derivatives?
- Methodological Answer: Impurities often arise from incomplete chlorination or hydrolysis. Strategies include:
- Reagent Control: Use anhydrous conditions to prevent hydrolysis of the cyano group.
- Catalysis: Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce byproducts.
- Purification: Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity >95% is achievable via these steps .
Q. How do computational methods assist in predicting reactivity or crystal packing behavior?
- Methodological Answer:
- Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the acetyl group’s electron-withdrawing effect can be modeled to assess nitrile stability.
- Crystal Packing: Molecular dynamics simulations (e.g., using Materials Studio) predict polymorph stability. Pair distribution function (PDF) analysis complements X-ray data to resolve disordered structures .
Q. How should researchers resolve contradictions between spectral data and proposed structures?
- Methodological Answer: Contradictions (e.g., unexpected NMR peaks) require:
- Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For crystallographic ambiguities, employ SHELXD for dual-space recycling to resolve phase problems .
Q. What strategies mitigate challenges in handling hygroscopic or reactive intermediates during synthesis?
- Methodological Answer:
- Moisture Control: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., handling cyano intermediates).
- Stabilization: Add molecular sieves to reaction mixtures to absorb water. For highly reactive intermediates, derivatize with protective groups (e.g., Boc for amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
